Exclusive Monomeric Structure of DIPAB vs. Predominantly Dimeric Analogues
Among twelve aminoboranes characterised by ¹¹B NMR, only diisopropylaminoborane (the dehydrogenated form of DIPAB) and dicyclohexylaminoborane exist as pure monomers; all other aliphatic aminoboranes measured (e.g., piperidino‑, pyrrolidino‑, morpholinoborane) are pure dimers or mixtures of monomers and dimers [1]. The monomeric structure is essential for reactivity in Pd‑catalysed borylation and LiBH4‑catalysed reductions, as dimeric aminoboranes do not present an accessible boron centre under mild conditions [1].
| Evidence Dimension | Solution state structure (monomer vs. dimer) |
|---|---|
| Target Compound Data | 100% monomer (diisopropylaminoborane; Table 1, entry 3) |
| Comparator Or Baseline | Piperidinoborane: 100% dimer; pyrrolidinoborane: 100% dimer; morpholinoborane: 100% dimer; dimethylaminoborane: 100% dimer; other aminoboranes: monomer/dimer mixtures (Table 1, entries 1, 2, 4–7) |
| Quantified Difference | DIPAB-derived aminoborane is the only aliphatic acyclic aminoborane that exists exclusively as a monomer |
| Conditions | ¹¹B NMR (80.25 MHz, THF or hexanes), 25 °C, derived from the corresponding lithium aminoborohydride (LAB) and TMS‑Cl or benzyl chloride |
Why This Matters
Procurement of DIPAB ensures access to a monomeric aminoborane that enables Pd‑catalysed borylation and nitrile reduction—transformations for which dimeric analogues are entirely ineffective.
- [1] Pasumansky, L.; Haddenham, D.; Clary, J. W.; Fisher, G. B.; Goralski, C. T.; Singaram, B. Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. J. Org. Chem. 2008, 73 (5), 1898–1905. DOI: 10.1021/jo702271c View Source
